Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid is a polyunsaturated fatty acid with a long carbon chain and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds. The reaction conditions often include the use of phosphonium ylides and aldehydes or ketones as starting materials, with the reaction being carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing functional groups.
Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the compound into a saturated fatty acid.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include peracids or oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its long carbon chain and multiple double bonds.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the production of specialty chemicals and materials, such as lubricants and coatings.
Mechanism of Action
The mechanism of action of Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid involves its interaction with cellular membranes and enzymes. The multiple double bonds in the molecule allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that can modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetratriacontane: A saturated hydrocarbon with a similar carbon chain length but without double bonds.
Hexatriaconta-2,4,6,8,10,12,14-heptaenoic acid: Another polyunsaturated fatty acid with a slightly longer carbon chain.
Uniqueness
Tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and physical properties
Properties
CAS No. |
112012-05-2 |
---|---|
Molecular Formula |
C34H54O2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
tetratriaconta-2,4,6,8,10,12,14-heptaenoic acid |
InChI |
InChI=1S/C34H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h20-33H,2-19H2,1H3,(H,35,36) |
InChI Key |
IYPWKNFTOCOCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.